Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-(anilinomethyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-19(25-15-17-7-3-1-4-8-17)22-13-11-20(24,12-14-22)16-21-18-9-5-2-6-10-18/h1-10,21,24H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFNFUMDVAEEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CNC2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154759 | |
| Record name | Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77211-76-8 | |
| Record name | Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77211-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate typically involves multi-step organic reactionsThe hydroxy group is then introduced through selective oxidation reactions .
Formation of Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Benzylation: The benzyl group is introduced using benzyl chloride in the presence of a base like sodium hydride.
Phenylamino Methylation: This step involves the reaction of the intermediate with phenylamine and formaldehyde under acidic conditions.
Hydroxylation: The hydroxy group is introduced through oxidation reactions using reagents like potassium permanganate or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of hydroxy derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand enzyme-substrate interactions and receptor binding mechanisms .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug design, particularly in the development of new analgesics and anti-inflammatory agents .
Industry
Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the production of various chemical products .
Mechanism of Action
The mechanism of action of Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy group and the phenylamino methyl group play crucial roles in these interactions, facilitating hydrogen bonding and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents at the 4-position of the piperidine ring, influencing solubility, stability, and biological activity.
Key Observations :
Pharmacological Activity and Selectivity
- NMDA Receptor Antagonists : Compounds like ifenprodil (IC₅₀ = 0.34 µM for NR2B) and Ro 25-6981 (IC₅₀ = 0.009 µM) highlight the importance of piperidine-carbamate scaffolds in NR2B selectivity .
Biological Activity
Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate, also known as 1-benzyl-4-anilinopiperidine-4-carboxylic acid, is a compound with significant potential in various biological applications. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₂O₃ |
| Molecular Weight | 315.39 g/mol |
| CAS Number | 77211-76-8 |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 495.6 ± 45 °C |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets by binding to their active sites, influencing various biochemical pathways.
Antibacterial Activity
Recent studies have demonstrated the compound's antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 2.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | Not determined |
In vitro tests indicated that the compound exhibited complete bactericidal activity against S. aureus and E. coli within 8 hours of exposure . The presence of hydroxyl and phenylamino groups enhances its antibacterial efficacy, likely due to increased interaction with bacterial cell membranes.
Antifungal Activity
The compound also shows antifungal activity, particularly against Candida species. The efficacy was evaluated through zone of inhibition tests, where it demonstrated significant effects against C. albicans.
Table 3: Antifungal Activity of this compound
| Fungal Strain | Zone of Inhibition (mm) |
|---|---|
| Candida albicans | 24 |
| Aspergillus niger | Not determined |
The antifungal activity is attributed to the compound's ability to disrupt fungal cell wall synthesis, leading to cell lysis and death .
Case Studies
Several studies have investigated the biological activities of piperidine derivatives, including this compound:
- Antimicrobial Screening : A study evaluated the antimicrobial properties of various piperidine derivatives, highlighting that substitutions on the piperidine ring significantly influenced antibacterial activity. The presence of electron-donating or electron-withdrawing groups enhanced the potency against tested pathogens .
- Therapeutic Applications : Research has suggested potential therapeutic applications for this compound in treating infections caused by resistant strains of bacteria and fungi due to its unique mechanism of action that differs from conventional antibiotics .
Q & A
Basic: What safety protocols are recommended for handling Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection in poorly ventilated areas .
- First Aid:
- Eye Exposure: Flush with water for 15 minutes and consult an ophthalmologist .
- Skin Contact: Wash with soap and water for ≥15 minutes; remove contaminated clothing .
- Ingestion: Rinse mouth (if conscious) and seek immediate medical attention .
- Storage: Keep in a sealed container, away from oxidizers, in a cool, dry, ventilated area .
Basic: What are standard synthetic routes for this compound?
Answer:
- Key Steps:
- Intermediate Preparation: Start with piperidine derivatives (e.g., 4-hydroxypiperidine) and introduce benzyl groups via nucleophilic substitution .
- Functionalization: Use reductive amination or coupling reactions to attach the phenylamino-methyl moiety. For example, cross-electrophile coupling with brominated aromatic precursors under palladium catalysis .
- Protection/Deprotection: Employ benzyl carbamate protecting groups, followed by acidic or catalytic hydrogenation for deprotection .
- Example Protocol: A 63% yield was achieved using benzyl 4-(hydroxymethyl)piperidine-1-carboxylate and brominated pyridines via in-situ bromination .
Basic: How is structural purity confirmed for this compound?
Answer:
- NMR Spectroscopy: Analyze and NMR spectra for characteristic peaks (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine carbons at δ 50–60 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., experimental [M+H] = 341.1860 vs. calculated 341.1860) .
- Chromatography: Use HPLC or GC-MS to verify >95% purity .
Advanced: How can researchers resolve contradictions in reported toxicological data?
Answer:
- In Vitro Assays: Conduct cytotoxicity screening (e.g., MTT assay) on human cell lines (HEK293, HepG2) to establish baseline toxicity .
- Comparative Studies: Benchmark against structurally similar compounds (e.g., benzyl piperidine carboxylates with known LD) to infer safety margins .
- Metabolic Profiling: Use liver microsomes to assess metabolic stability and identify toxic metabolites .
Advanced: What strategies optimize synthesis yield in multi-step reactions?
Answer:
- Catalyst Screening: Test Pd(OAc), XPhos, or Ni catalysts for cross-coupling efficiency .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require lower temperatures (e.g., 60°C) to suppress side reactions .
- Automation: Use integrated synthesis consoles for precise control of reaction parameters (e.g., residence time, stoichiometry), achieving yields up to 89% .
Advanced: How does this compound’s biological activity compare to similar piperidine derivatives?
Answer:
- Receptor Binding: The phenylamino-methyl group enhances affinity for muscarinic acetylcholine receptors (mAChRs) compared to non-substituted analogs (e.g., 10-fold higher IC in competitive assays) .
- Bioactivity Screens: In silico docking (AutoDock Vina) predicts stronger interactions with GPCRs vs. benzyl 4-oxo-piperidine derivatives due to hydrogen bonding with the hydroxy group .
- In Vivo Studies: Zebrafish models show reduced neurotoxicity compared to tert-butyl analogs, likely due to improved metabolic clearance .
Advanced: What crystallographic methods are used for structural elucidation?
Answer:
- X-ray Diffraction: Single-crystal X-ray analysis (e.g., SHELX programs) resolves stereochemistry at the 4-hydroxy position. ORTEP-3 GUI aids in visualizing thermal ellipsoids and hydrogen bonding networks .
- Data Refinement: SHELXL refines high-resolution data (R-factor < 0.05) using least-squares minimization. Twinning detection (SHELXD) is critical for resolving disorder in the benzyl group .
Advanced: How do storage conditions impact compound stability?
Answer:
- Degradation Pathways: Hydrolysis of the carbamate group occurs under humid conditions (>60% RH), monitored via TLC or NMR .
- Stabilization: Store at -20°C under argon with molecular sieves to prolong shelf life (>12 months) .
- Compatibility Testing: Avoid oxidizing agents (e.g., KMnO) to prevent decomposition to nitro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
